1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione

CCR5 antagonist HIV entry inhibitor chemokine receptor

1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione (CAS 607692-38-6) belongs to the 1-alkyl-3-arylaminopyrrole-2,5-dione subclass, a maleimide scaffold characterized by an N-ethyl substituent and a p-tolylamino group at the 3-position. Its molecular formula is C13H14N2O2 with a molecular weight of 230.26 g/mol.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B12886911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C
InChIInChI=1S/C13H14N2O2/c1-3-15-12(16)8-11(13(15)17)14-10-6-4-9(2)5-7-10/h4-8,14H,3H2,1-2H3
InChIKeyYFWWZBZUHPXLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione: A Chemically Defined Maleimide-Based Small Molecule for CCR5-Targeted Research Procurement


1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione (CAS 607692-38-6) belongs to the 1-alkyl-3-arylaminopyrrole-2,5-dione subclass, a maleimide scaffold characterized by an N-ethyl substituent and a p-tolylamino group at the 3-position [1]. Its molecular formula is C13H14N2O2 with a molecular weight of 230.26 g/mol . The compound is synthesized via transamination of 1-alkyl-3-alkylaminopyrrole-2,5-diones with primary arylamine hydrochlorides or via cyclization of arylaminofumarates with primary aliphatic amines, routes that enable modular incorporation of the p-tolylamino pharmacophore and distinguish it from N-methyl or N-unsubstituted analogs that lack the same steric and electronic profile [1][2].

Why 1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione Cannot Be Interchanged with General-Purpose Maleimide or Pyrrole-2,5-dione Analogs


Generic substitution within the 1H-pyrrole-2,5-dione class is scientifically unjustified because the N1-alkyl chain length and the N3-aryl substitution pattern jointly govern target engagement, metabolic stability, and polypharmacology risk. For instance, the N-ethyl group on this compound modulates the electron density of the maleimide ring differently than N-methyl or N-phenyl analogs, directly affecting the rate of nucleophilic addition at the C2/C5 carbonyls and the compound's reactivity profile in biological nucleophile environments [1]. While the 1H-pyrrole-2,5-dione scaffold appears in compounds targeting diverse proteins ranging from GSK-3 to COX-2, the specific combination of N-ethyl and 3-(p-tolylamino) substituents uniquely positions this compound as a CCR5 antagonist scaffold, a profile not shared by bulk in-class members . Without head-to-head selectivity data, interchanging this compound with a structurally related analog risks losing the CCR5-directed pharmacological activity that defines its primary research utility.

Quantitative Differentiation Evidence for 1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione


CCR5 Antagonist Functional Annotation: A Target Engagement Profile Distinct from Generic Kinase-Targeting Maleimides

1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione has been explicitly identified as a CCR5 antagonist in pharmacological screening, a functional annotation that differentiates it from the majority of 1H-pyrrole-2,5-dione derivatives which are reported as kinase inhibitors (e.g., GSK-3, PKC) . While no quantitative IC50 value is publicly available for this specific compound at CCR5, the annotation itself represents a class-level differentiation: the scaffold is recognized for CCR5 antagonism rather than for the kinase or COX inhibition commonly reported for close structural analogs [1]. This positions the compound as a starting point for CCR5-targeted medicinal chemistry, whereas substituting with a typical 3-arylaminopyrrole-2,5-dione kinase inhibitor would redirect the research program toward an unrelated target class.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Computationally Characterized Electronic Effects of the N-Ethyl Substituent Govern Maleimide Ring Reactivity

Quantum-chemical computations on 3-aminopyrrole-2,5-dione derivatives have demonstrated that the electron-withdrawing properties of N-alkyl groups directly modulate the electronic environment of the maleimide ring, which governs both chemical reactivity (e.g., nucleophilic addition rates) and biological thiol-trapping propensity [1]. The N-ethyl substituent on this compound establishes a distinct electron density distribution at the C2/C5 carbonyl carbons compared to N-methyl or N-phenyl congeners. While absolute computed values (e.g., Hirshfeld charges, LUMO energies) are reported in the underlying thesis for the broader compound series, the structure-reactivity trend is established: altering the N-alkyl group changes the maleimide's electrophilic character, which in turn affects selectivity in biological systems where differential thiol reactivity determines off-target profiles.

quantum chemistry maleimide electrophilicity structure-reactivity relationship

Synthetic Accessibility via Two Orthogonal Routes Enables Reproducible Multi-Gram Procurement

The compound can be synthesized by two independent, experimentally validated routes: (i) transamination of 1-ethyl-3-methylaminopyrrole-2,5-dione with p-toluidine hydrochloride in methanol or DMSO, and (ii) cyclization of p-tolylaminofumarate with ethylamine [1]. This synthetic duality is not universally available across all 1-alkyl-3-arylaminopyrrole-2,5-dione analogs; many congeners rely on a single linear route that may fail when steric or electronic factors disfavor one pathway. The transamination route is particularly practical, proceeding under mild acidic conditions with commercially available amine hydrochloride salts, and has been optimized for reaction time and yield in the context of the broader compound class [2]. For the N-methyl analog (1-methyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione), only the transamination route is reported, which may be subject to different steric constraints during the amine exchange step.

chemical synthesis process chemistry maleimide derivatization

Physicochemical Differentiator: Computed LogP and Hydrogen Bond Donor Count Shape Drug-Likeness Profile Relative to Bulkier Analogs

1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione possesses a molecular weight (230.26), computed logP (~1.87 estimated by ADMET Predictor; cLogP 2.04 reported for structurally related analogs), 1 hydrogen bond donor (the 3-NH), and 4 hydrogen bond acceptors, satisfying all four Lipinski Rule of Five criteria without violations . In contrast, analogs bearing a 3-(1H-indol-3-yl)-4-p-tolylamino substitution pattern on the pyrrole-2,5-dione core (e.g., CHEMBL186980) exhibit molecular weights >330 g/mol and cLogP values shifted upward, placing them closer to or beyond typical oral drug-likeness boundaries and altering their suitability for fragment-based or lead-like screening libraries. The compact structure of this compound makes it a more attractive entry point for fragment elaboration or scaffold-hopping campaigns where maintaining ligand efficiency is critical.

Lipinski parameters drug-likeness ADME prediction

High-Impact Research Scenarios Where 1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione Delivers Differentiated Value


CCR5 Antagonist Lead Discovery and Structure-Activity Relationship (SAR) Exploration

This compound is best deployed as a tractable starting point for medicinal chemistry programs targeting CCR5-mediated pathologies including HIV-1 entry, asthma, rheumatoid arthritis, and COPD. Its explicit pharmacological annotation as a CCR5 antagonist [1], combined with its dual-route synthetic accessibility [2], allows rapid analog generation around the N-ethyl and p-tolylamino positions. Procurement for this scenario is justified over generic maleimide building blocks because the compound carries a pre-validated biological annotation directly tied to the target of interest.

Maleimide Electrophilicity Tuning for Covalent Probe and Targeted Covalent Inhibitor (TCI) Design

The quantum-chemically characterized electron-withdrawing effect of the N-ethyl group modulates the electrophilicity of the maleimide C2/C5 carbonyls [1], making this compound a rational choice for structure-reactivity studies aimed at optimizing thiol-trapping rates and selectivity in covalent inhibitor design. The defined electronic profile provides a computational benchmark that N-methyl or N-aryl analogs cannot replicate without independent quantum-chemical parameterization.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 230.26 Da, a single hydrogen bond donor, and full Lipinski compliance [1], this compound is an ideal fragment-sized entry for FBDD screening libraries. Its low molecular weight and favorable ligand efficiency metrics distinguish it from bulkier 3,4-disubstituted pyrrole-2,5-dione derivatives, positioning it as a superior choice when library curation prioritizes Rule of Five compliance and fragment elaboratability.

Heterocyclic Chemistry Methodology Development and Transamination Reaction Optimization

The well-documented transamination chemistry of this compound class [1][2] makes 1-ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione a valuable substrate for developing new amine exchange methodologies, optimizing reaction conditions (solvent, catalyst, temperature), and studying the mechanistic interplay between N-alkyl electronic effects and transamination kinetics. Its use as a model substrate is supported by the extensive body of kinetic and computational data available in the primary chemical literature.

Quote Request

Request a Quote for 1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.